molecular formula C26H26N2O4 B6018903 [1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone

[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B6018903
M. Wt: 430.5 g/mol
InChI Key: UNXMTJPLPZJUQA-UHFFFAOYSA-N
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Description

[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone: is a complex organic compound that features a unique combination of indole and furan moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Povarov cycloaddition reaction followed by N-furoylation . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions usually involve the use of deep eutectic solvents to facilitate the cycloaddition process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

Mechanism of Action

Properties

IUPAC Name

[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-15-14-20(16(2)32-15)26(29)28-13-12-18-17-8-5-6-10-21(17)27-23(18)24(28)19-9-7-11-22(30-3)25(19)31-4/h5-11,14,24,27H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXMTJPLPZJUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2C4=C(C(=CC=C4)OC)OC)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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